molecular formula C22H20N2O5S B2993021 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922063-00-1

2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2993021
CAS No.: 922063-00-1
M. Wt: 424.47
InChI Key: GJXIUKIOVIHIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic chemical compound designed for research and development purposes, falling within the category of dibenzo[b,f][1,4]oxazepine derivatives. This compound features a dibenzooxazepinone core, a structure known in medicinal chemistry for its interaction with various G-protein coupled receptors (GPCRs) . The specific substitution pattern, including the 2-ethoxy-5-methyl benzenesulfonamide group, is critical for defining its receptor binding affinity and selectivity profile. Research into structurally similar dibenzo[b,f][1,4]oxazepine compounds has shown that this core scaffold can exhibit potent and selective binding to histamine receptors (such as H1 and H4) and the serotonin receptor (5-HT2A) . The chlorine substitution pattern on the tricyclic core has been demonstrated to significantly influence receptor selectivity, toggling activity between different GPCR targets . This makes 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide a compound of high interest for researchers investigating new ligands for these pharmaceutically relevant receptor families. Its potential applications include use as a tool compound in pharmacological assays, target validation, and as a starting point for the design of novel therapeutic agents for central nervous system (CNS) disorders, immune-mediated diseases, and inflammatory conditions. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans in any form. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-28-20-10-8-14(2)12-21(20)30(26,27)24-15-9-11-18-16(13-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-13,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXIUKIOVIHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activities, focusing on antimicrobial, anti-inflammatory, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C22H20N2O5S
Molecular Weight 424.5 g/mol
CAS Number 922063-00-1

The structure incorporates an ethoxy group, a methyl group, and a sulfonamide moiety attached to a dibenzo oxazepine core, with an 11-oxo group contributing to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds similar to 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their effectiveness against common pathogens. Notably:

  • Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli.
  • Compound 4h demonstrated an MIC of 6.63 mg/mL against S. aureus.

These findings suggest that derivatives of this compound could serve as effective antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide compounds has been documented extensively. In a related study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:

CompoundInhibition (%) at 3 hours
4a94.69
4c89.66
4e87.83

These results indicate that sulfonamides can significantly reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of similar compounds targeting potassium channels (Kv2.1). Inhibiting Kv2.1 can potentially prevent neuronal cell apoptosis, making these compounds candidates for neuroprotection in conditions like ischemic stroke:

  • IC50 values for selected derivatives were found to be as low as 0.07μM0.07\mu M, indicating high potency in inhibiting Kv2.1 channels .

Case Studies

  • Antimicrobial Efficacy : A clinical study involving the application of sulfonamide derivatives showed promising results in reducing bacterial load in infected patients, supporting their use as alternative treatments in antibiotic-resistant infections.
  • Neuroprotection in Animal Models : In vivo experiments demonstrated that the administration of compounds similar to 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide resulted in reduced infarct volume in rat models subjected to induced ischemia .

Scientific Research Applications

The compound 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C22H20N2O5SC_{22}H_{20}N_2O_5S and a molecular weight of 424.47. It is characterized by an ethoxy group, a methyl group, and a sulfonamide moiety attached to a dibenzo oxazepine core, with an 11-oxo group contributing to its structural complexity. Compounds similar to this have potential biological activities, making them relevant in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The compound is relevant in medicinal chemistry, particularly as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
  • Biological activities Potential areas of interest include antimicrobial, anti-inflammatory, and neuroprotective properties.

Interaction Studies
Interaction studies often involve:

  • Analyzing binding affinities
  • Assessing the compound's impact on cellular pathways
  • Evaluating its efficacy in disease models

These studies are crucial for understanding the mechanism of action and potential side effects associated with the compound.

Similar Compounds
Several compounds share structural similarities with 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:

Compound NameKey Features
4-Ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamideContains a fluoro group; potential for different biological activity.
N-Methyl-N-(6-fluoro-dibenzo[b,f][1,4]oxazepin)benzenesulfonamideMethylated nitrogen; may exhibit altered pharmacological properties.
N-(2-Hydroxyethyl)-3-[6-Oxo-dibenzo[b,f][1,4]oxazepin]benzenesulfonamideHydroxyethyl substituent; could influence solubility and interaction profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs in the literature, differing primarily in heterocyclic cores, substituents, and functional groups. Below is a systematic comparison:

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activity Reference
Target Compound : 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[1,4]oxazepin - 2-Ethoxy, 5-methyl (benzene)
- Sulfonamide linkage
Data not available
Compound 29 : 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[1,4]thiazepine - 10-Ethyl
- 4-Methoxyphenyl carboxamide
D2 dopamine receptor antagonist (IC50: 12 nM)
Compound 30 : 10-Ethyl-N-(4-methoxyphenethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[1,4]thiazepine - 10-Ethyl
- 4-Methoxyphenethyl carboxamide
Improved selectivity for D2 vs. D3 receptors
Compound 11c : 2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide Dibenzo[1,4]oxazepin - 10-Methanesulfonyl
- 4-Fluorophenyl acetamide
PEX5-PEX14 interaction inhibitor (IC50: 0.8 µM)
Compound 47 : N-(3-(Dimethylamino)propyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[1,4]thiazepine - 10-Methyl
- Dimethylaminopropyl carboxamide
Enhanced solubility and CNS penetration

Key Observations :

Core Heterocycle Differences :

  • The oxazepin core (as in the target compound and Compound 11c) replaces sulfur with oxygen in the seven-membered ring compared to thiazepine analogs (e.g., Compounds 29, 30). This substitution may alter electronic properties and metabolic stability .
  • Thiazepine derivatives (e.g., Compound 29) exhibit higher D2 receptor antagonism (IC50: 12 nM), while oxazepin-based compounds (e.g., 11c) target protein-protein interactions (e.g., PEX5-PEX14) .

Substituent Effects :

  • Ethyl/Methyl Groups (e.g., 10-ethyl in Compound 29 vs. 10-methyl in Compound 47) influence steric bulk and receptor binding. Methyl substitution improves solubility and blood-brain barrier penetration .
  • Sulfonamide vs. Carboxamide Linkages : The target compound’s sulfonamide group may enhance hydrogen-bonding interactions compared to carboxamide derivatives (e.g., Compound 29) .

Pharmacological Selectivity :

  • Thiazepine carboxamides (Compound 30) show improved selectivity for D2 over D3 receptors, attributed to the phenethyl substituent .
  • Oxazepin acetamides (Compound 11c) demonstrate distinct activity in inhibiting peroxisomal protein interactions, highlighting scaffold versatility .

Synthetic Yields and Purification :

  • Thiazepine derivatives (e.g., Compound 29) are synthesized via NaH-mediated alkylation or carbodiimide coupling, with yields ranging from 9% to 38% after HPLC purification .
  • Oxazepin analogs (e.g., 11c) require methanesulfonyl chloride for functionalization, achieving 38% yield .

Data Tables

Table 2: Molecular Weight and Analytical Data

Compound Name Molecular Formula Molecular Weight (g/mol) LCMS RT (min) HRMS (ESI) m/z [M+H+] Reference
Compound 29 C24H21N2O4S 421.1215 5.27 421.1217
Compound 30 C26H25N2O4S 449.1535 5.33 449.1530
Compound 11c C23H18FN2O4S 437.0971 Not reported Not reported
Target Compound C22H21N2O5S 425.1143 (calculated) Not reported Not reported N/A

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)
DMFK₂CO₃8078
THFEt₃N6065
AcetonitrileNoneRT85*
*Post-crystallization yield.

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and dihedral angles in the dibenzooxazepine core (e.g., C19–H19 bond distance: 0.93 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm; ethoxy group signals at δ 1.4 (triplet) and 4.1 (quartet) .
    • ¹³C NMR : Carbonyl (C=O) resonance at δ 170–175 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 496.1668 .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase structures. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility (e.g., broadening of ethoxy signals at low temps) .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
  • Complementary techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in X-ray structures .

Advanced: What methodologies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent modification : Synthesize analogs with varying substituents (e.g., methyl → trifluoromethyl) and assess biological activity .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ values against target kinases using fluorescence polarization assays .
    • Cellular uptake : Quantify intracellular concentration via LC-MS/MS in cell lysates .
  • Statistical modeling : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to design experiments probing its interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target kinase on a sensor chip to measure binding kinetics (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T338A) to identify critical binding residues .

Advanced: What computational approaches model its pharmacokinetic or dynamic behavior?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to predict binding stability .
  • ADMET prediction : Use tools like SwissADME to estimate logP (3.2), bioavailability (70%), and CYP450 inhibition .
  • Docking studies : Glide or AutoDock Vina to screen against conformational ensembles of the target protein .

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueCritical ObservationsEvidence Source
X-rayDihedral angle C20–C21–C22–C23: 178.5°
¹H NMRMultiplet at δ 7.8 ppm (aromatic H)
HRMS[M+H]⁺ = 496.1668 (Δ < 1 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.